molecular formula C10H10BrClN2O2 B15308068 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B15308068
M. Wt: 305.55 g/mol
InChI Key: ZSYLKNZURSZMRS-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole derivative under acidic or basic conditions.

    Ethylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using an ethylating agent such as ethyl iodide.

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide or a carboxylating reagent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free acid form to the hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Ethylation: Ethyl iodide, ethyl bromide.

    Carboxylation: Carbon dioxide, carboxylating reagents.

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
  • 3-Methylimidazo[1,2-a]pyridine
  • 2-Phenyl-3-methylimidazo[1,2-a]pyridine
  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.55 g/mol

IUPAC Name

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H

InChI Key

ZSYLKNZURSZMRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O.Cl

Origin of Product

United States

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